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Compound of Interest

Compound Name: Tigecycline mesylate

Cat. No.: B1139305

For Researchers, Scientists, and Drug Development Professionals

Tigecycline mesylate, the first-in-class glycylcycline antibiotic, represents a significant tool in
the armamentarium against complex bacterial infections. Its broad spectrum of activity,
encompassing many multidrug-resistant (MDR) pathogens, has positioned it as a critical
therapeutic option. This guide provides an objective comparison of tigecycline's performance
against other alternatives, supported by experimental data from key clinical trials, to aid in
research and development decisions.

In Vitro Activity: A Broad Spectrum Against
Challenging Pathogens

Tigecycline exhibits potent in vitro activity against a wide array of Gram-positive, Gram-
negative, and anaerobic bacteria.[1] Notably, it retains activity against pathogens that have
developed resistance to other antibiotic classes, including methicillin-resistant Staphylococcus
aureus (MRSA), vancomycin-resistant enterococci (VRE), and extended-spectrum (-lactamase
(ESBL)-producing Enterobacteriaceae.[1] However, it demonstrates limited activity against
Pseudomonas aeruginosa and Proteus species.[1]

The following tables summarize the minimum inhibitory concentration (MIC) values for
tigecycline and comparator antibiotics against key pathogens isolated from patients in phase 3
clinical trials for complicated skin and skin-structure infections (cSSSI) and complicated intra-
abdominal infections (clAl).
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Table 1: In Vitro Activity of Tigecycline and Comparators Against Gram-Positive Isolates from
Phase 3 Clinical Trials[2]

Organism (No. of

Antibiotic MICso (ug/mL) MICo0 (ug/mL)
Isolates)
Staphylococcus
aureus (methicillin- Tigecycline 0.12 0.25
susceptible)
Vancomycin 1 1
Linezolid 2 4
Staphylococcus
aureus (methicillin- Tigecycline 0.25 0.5
resistant)
Vancomycin 1 2
Linezolid 2 4
Enterococcus faecalis
(vancomycin- Tigecycline 0.06 0.12
susceptible)
Vancomycin 2 4
Linezolid 2 2
Streptococcus i )

Tigecycline 0.06 0.12
pyogenes
Vancomycin <0.5 0.5
Levofloxacin 0.5 1

Table 2: In Vitro Activity of Tigecycline and Comparators Against Gram-Negative Isolates from
Phase 3 Clinical Trials[2][3]
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Organism (No. of

Antibiotic MICso (ug/mL) MICo0 (pg/mL)

Isolates)
Escherichia coli Tigecycline 0.25 0.5
Imipenem <0.25 0.5
Levofloxacin <0.12 >32
Klebsiella ] ]

) Tigecycline 0.5 1
pneumoniae
Imipenem <0.25 0.5
Levofloxacin <0.12 >32
Acinetobacter ] ]

. Tigecycline 0.5 1
baumannii
Imipenem 2 8
Amikacin 4 16
Bacteroides fragilis Tigecycline 2 4
Imipenem <0.06 <0.06
Piperacillin-

1 32

Tazobactam

Clinical Efficacy in Complicated Infections

Tigecycline has been rigorously evaluated in several large-scale, randomized, double-blind,

phase 3 clinical trials for the treatment of cSSSI and clAl. These studies have demonstrated

the non-inferiority of tigecycline to standard-of-care comparator regimens.

Complicated Skin and Skin-Structure Infections (cSSSI)

Two pivotal phase 3 trials compared the efficacy and safety of tigecycline with a combination of

vancomycin and aztreonam in hospitalized patients with cSSSI.[4]

Table 3: Clinical Cure Rates in Pivotal Phase 3 cSSSI Trials (Pooled Data)[4]
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. . . Vancomycin/Aztreo .
Population Tigecycline Difference (95% CI)
ham

Clinically Evaluable

(CE) 86.5% (422/488) 88.6% (411/464) -2.1% (-6.8 t0 2.7)
Clinical Modified
Intent-to-Treat (c- 79.7% (538/675) 81.9% (519/634) -2.2% (-7.11t0 2.8)

mITT)

Complicated Intra-Abdominal Infections (clAl)

Two phase 3 trials were conducted to assess the efficacy and safety of tigecycline versus
imipenem/cilastatin for the treatment of clAL[5]

Table 4: Clinical Cure Rates in Pivotal Phase 3 clAl Trials (Pooled Data)[5]

. . . Imipenem/Cilastati .
Population Tigecycline Difference (95% CI)
n

Microbiologically

86.1% (441/512) 86.2% (442/513) -0.1% (-4.5t0 4.4)
Evaluable (ME)

Microbiological
Modified Intent-to- 80.2% (506/631) 81.5% (514/631) -1.3% (-5.8 10 3.2)
Treat (m-mITT)

Experimental Protocols

The pivotal phase 3 clinical trials for cSSSI and clAl followed rigorous, double-blind,
randomized, multicenter designs.

cSSSI Trial Protocol Summary[4][6]

o Objective: To compare the efficacy and safety of tigecycline with vancomycin plus aztreonam
for the treatment of cSSSI.

o Study Design: Randomized, double-blind, multicenter, active-controlled trial.
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Patient Population: Hospitalized adults with cSSSI requiring intravenous antibiotic therapy.
Key inclusion criteria included deep soft tissue infection, requirement for surgical
intervention, or presence of a complicating comorbidity (e.g., diabetes mellitus).

Treatment Arms:
o Tigecycline: 100 mg initial intravenous dose, followed by 50 mg every 12 hours.

o Comparator: Vancomycin 1 g intravenously every 12 hours plus aztreonam 2 g
intravenously every 12 hours.

Duration of Therapy: 5 to 14 days.

Primary Efficacy Endpoint: Clinical response (cure or failure) at the test-of-cure visit (12-42
days after the last dose) in the clinically evaluable (CE) and clinical modified intent-to-treat
(c-mITT) populations.

Statistical Analysis: The primary analysis was a non-inferiority comparison of the clinical cure
rates between the two treatment groups.

clAl Trial Protocol Summary[5][7]

Objective: To evaluate the safety and efficacy of tigecycline versus imipenem-cilastatin in
adults with clAl.

Study Design: Randomized, double-blind, multicenter, active-controlled trial.

Patient Population: Hospitalized adults with clAl requiring surgical intervention. Patients with
an APACHE II score >30 were excluded.

Treatment Arms:
o Tigecycline: 100 mg initial intravenous dose, followed by 50 mg every 12 hours.

o Comparator: Imipenem-cilastatin 500 mg/500 mg intravenously every 6 hours (dose
adjusted for renal function).

Duration of Therapy: 5 to 14 days.
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e Primary Efficacy Endpoint: Clinical response at the test-of-cure visit in the co-primary
microbiologically evaluable (ME) and microbiological modified intent-to-treat (m-mITT)

populations.

 Statistical Analysis: A non-inferiority analysis of the clinical cure rates between the two

treatment groups was performed.

Mechanism of Action and Resistance

Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis.[6] Its unique molecular
structure allows it to overcome common tetracycline resistance mechanisms.

Bacterial Cell

Tigecycline Binds to A-site 30S Ribosomal Blocks tRNA entr Protein Synthesis Leads to Bacterial Growth
Subunit Inhibition

Click to download full resolution via product page
Figure 1: Tigecycline's Mechanism of Action.

Resistance to tigecycline, although uncommon, can emerge through the overexpression of
chromosomally encoded efflux pumps.[6] These pumps actively transport the drug out of the
bacterial cell, reducing its intracellular concentration.
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Figure 2: Efflux Pump-Mediated Resistance to Tigecycline.

Conclusion

Tigecycline mesylate demonstrates potent in vitro activity against a broad spectrum of
clinically relevant pathogens, including many multidrug-resistant strains. Clinical trials have
established its non-inferiority to standard-of-care regimens in the treatment of complicated skin
and skin-structure infections and complicated intra-abdominal infections. Understanding its
mechanism of action and potential for resistance is crucial for its judicious use and for the
development of future antimicrobial agents. The data presented in this guide provide a
foundation for informed decision-making in the research and development of novel therapeutics
to combat the growing threat of antibiotic resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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